N-{1H,2H,3H,5H,6H,7H,8H-Cyclopenta[B]quinolin-9-YL}-2-propylpentanamide
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Overview
Description
N-{1H,2H,3H,5H,6H,7H,8H-Cyclopenta[B]quinolin-9-YL}-2-propylpentanamide is a complex organic compound with a unique structure that includes a cyclopenta[b]quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H,5H,6H,7H,8H-Cyclopenta[B]quinolin-9-YL}-2-propylpentanamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the cyclopenta[b]quinoline core, followed by functionalization to introduce the propylpentanamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-{1H,2H,3H,5H,6H,7H,8H-Cyclopenta[B]quinolin-9-YL}-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{1H,2H,3H,5H,6H,7H,8H-Cyclopenta[B]quinolin-9-YL}-2-propylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1H,2H,3H,5H,6H,7H,8H-Cyclopenta[B]quinolin-9-YL}-2-propylpentanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine: This compound shares the cyclopenta[b]quinoline core but lacks the propylpentanamide group.
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide: Similar structure with a different amide group.
Uniqueness
N-{1H,2H,3H,5H,6H,7H,8H-Cyclopenta[B]quinolin-9-YL}-2-propylpentanamide is unique due to the presence of the propylpentanamide group, which can influence its chemical reactivity and biological activity. This makes it distinct from other compounds with similar cores but different functional groups.
Properties
Molecular Formula |
C20H30N2O |
---|---|
Molecular Weight |
314.5g/mol |
IUPAC Name |
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-propylpentanamide |
InChI |
InChI=1S/C20H30N2O/c1-3-8-14(9-4-2)20(23)22-19-15-10-5-6-12-17(15)21-18-13-7-11-16(18)19/h14H,3-13H2,1-2H3,(H,21,22,23) |
InChI Key |
YWDFVENYWUKPNO-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C2CCCC2=NC3=C1CCCC3 |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C2CCCC2=NC3=C1CCCC3 |
Origin of Product |
United States |
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